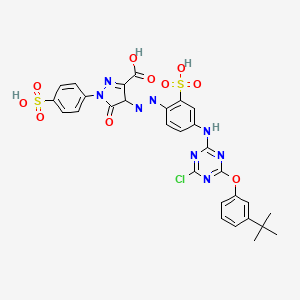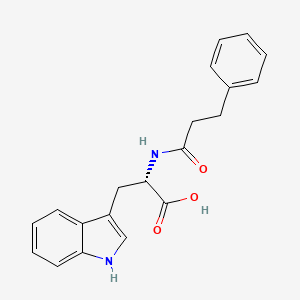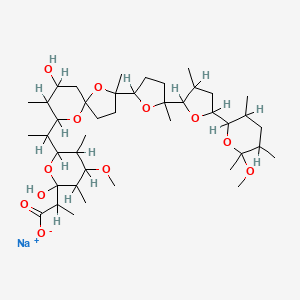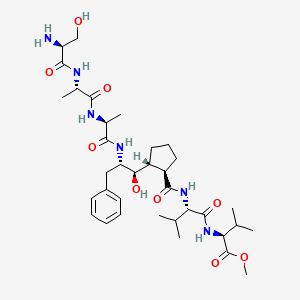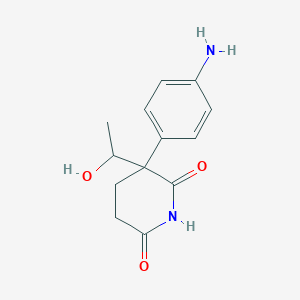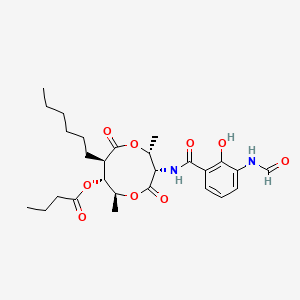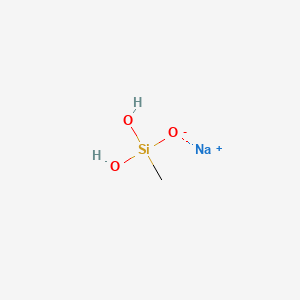
(R)-1-Ethyl-2,2-dimethylpropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Ethyl-2,2-dimethylpropanol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-2,2-dimethylpropanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-2,2-dimethylpropanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity.
化学反应分析
Types of Reactions
®-1-Ethyl-2,2-dimethylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-Ethyl-2,2-dimethylpropanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane, ®-1-Ethyl-2,2-dimethylpropane, using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group of ®-1-Ethyl-2,2-dimethylpropanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in DCM.
Major Products Formed
Oxidation: ®-1-Ethyl-2,2-dimethylpropanone.
Reduction: ®-1-Ethyl-2,2-dimethylpropane.
Substitution: ®-1-Ethyl-2,2-dimethylpropyl chloride.
科学研究应用
®-1-Ethyl-2,2-dimethylpropanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of drugs with specific chiral centers.
Industry: The compound is utilized in the production of specialty chemicals and materials with desired stereochemical properties.
作用机制
The mechanism of action of ®-1-Ethyl-2,2-dimethylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and influencing its activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-1-Ethyl-2,2-dimethylpropanol
- 1-Ethyl-2,2-dimethylpropanone
- 1-Ethyl-2,2-dimethylpropane
Uniqueness
®-1-Ethyl-2,2-dimethylpropanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer, (S)-1-Ethyl-2,2-dimethylpropanol, the ®-enantiomer may exhibit different reactivity and interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
属性
CAS 编号 |
38636-36-1 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC 名称 |
(3R)-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI 键 |
HMSVXZJWPVIVIV-ZCFIWIBFSA-N |
手性 SMILES |
CC[C@H](C(C)(C)C)O |
规范 SMILES |
CCC(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


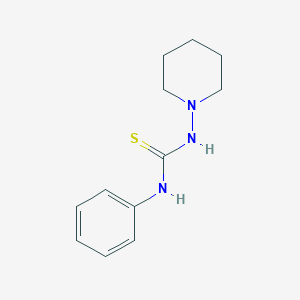
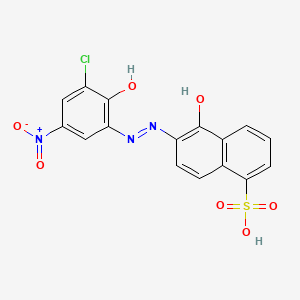
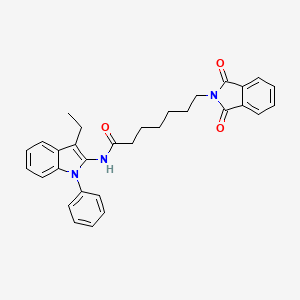

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
